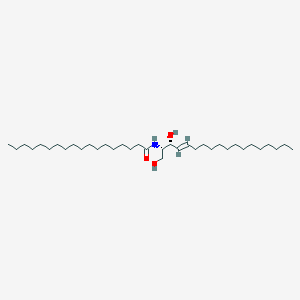
Acide 3-chloropicolinque
Vue d'ensemble
Description
3-Chloropicolinic acid (3-CPA) is an important organic compound that is used in a variety of scientific applications. It is a derivative of picolinic acid, a naturally occurring carboxylic acid. 3-CPA has a wide range of uses in the laboratory, including synthesis of other compounds, as a reagent, and in biochemical and physiological studies.
Applications De Recherche Scientifique
Chimie organique synthétique
L'acide 3-chloropicolinque a été utilisé comme substrat dans la réaction de Mitsunobu ainsi que dans la réaction de Hammick, qui appartiennent toutes deux au domaine de la chimie organique synthétique . Ces réactions sont fondamentales dans la synthèse de nombreux composés organiques complexes.
Insecticides et acaricides
L'this compound peut être bénéfique pour les insecticides et les acariens . Il peut être utilisé dans la formulation de ces substances pour contrôler les ravageurs et améliorer le rendement des cultures.
Aquaculture
Ce composé peut également être bénéfique pour les déchets de poissons . Il pourrait potentiellement être utilisé en aquaculture pour gérer les déchets et améliorer la santé et la productivité des populations de poissons.
Applications antimicrobiennes
L'this compound possède des propriétés antimicrobiennes potentielles, ce qui le rend utile contre les germes . Cela pourrait avoir des applications dans les soins de santé, l'assainissement et la conservation des aliments.
Régulation de la croissance des plantes
Le produit chimique peut être utilisé pour manipuler la croissance des plantes . Cela pourrait avoir des implications importantes en agriculture, en particulier dans la production et la gestion des cultures.
Herbicides
L'this compound peut agir comme un puissant herbicide . Il peut être utilisé pour contrôler la végétation indésirable dans divers milieux, des champs agricoles aux pelouses résidentielles.
Renforcer les activités effectrices des macrophages
Il a été démontré in vitro que l'acide picolinique peut augmenter l'expression du gène de la synthase d'oxyde nitrique dépendante de l'interféron et promouvoir l'expression des protéines inflammatoires des macrophages, renforçant ainsi les activités effectrices des macrophages .
Mécanisme D'action
Target of Action
3-Chloropicolinic acid, also known as 3-chloropyridine-2-carboxylic acid , is a pyridine derivative that has had the carboxylic acid (COOH) group replaced It’s known that picolinic acid, a related compound, has been shown to have a variety of possible impacts on the body when used alone in experimental settings, notably in regards to immune function and antibacterial activity .
Mode of Action
It’s known that picolinic acid’s antiviral activity appears to originate from its cytotoxic effect, which leads to an increase in death of infected cells and a decrease in viral multiplication
Biochemical Pathways
It’s known that picolinic acid can increase interferon- (inf)-dependent nitric oxide synthase (nos) gene expression and promote expression of the macrophage inflammatory proteins (mip), hence boosting macrophage effector activities
Result of Action
3-Chloropicolinic acid, a crystallised solid that is off-white in colour, may be beneficial to insecticides, mites, waste fish, and germs . It’s possible that the chemical may be used to manipulate the growth of plants as well acting as a strong herbicide . .
Action Environment
It’s known that the compound is a white solid that may dissolve in water , suggesting that its action could be influenced by factors such as temperature, pH, and the presence of water.
Orientations Futures
Analyse Biochimique
Biochemical Properties
3-Chloropicolinic acid is a pyridine derivative that has had the carboxylic acid (COOH) group replaced . It has been used as a substrate in the Mitsunobu reaction as well as the Hammick reaction
Cellular Effects
It is known that it may be beneficial to insecticides, mites, waste fish, and germs . It’s possible that the chemical may be used to manipulate the growth of plants as well acting as a strong herbicide
Molecular Mechanism
It is known that it is produced when 3-chloro-2-dichloromethyl pyridine is hydrolyzed by acid
Propriétés
IUPAC Name |
3-chloropyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO2/c7-4-2-1-3-8-5(4)6(9)10/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTMUXJBJCMRWPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00356458 | |
| Record name | 3-Chloropicolinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00356458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57266-69-0 | |
| Record name | 3-Chloropicolinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00356458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloropyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















